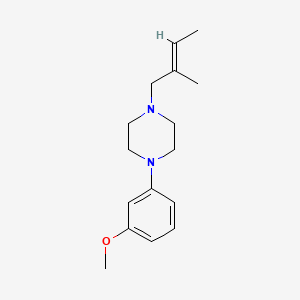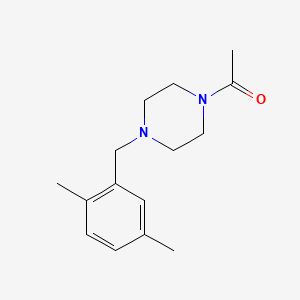
1-(3-methoxyphenyl)-4-(2-methyl-2-buten-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxyphenyl)-4-(2-methyl-2-buten-1-yl)piperazine, also known as GBR 12909, is a piperazine derivative that has been extensively studied for its potential applications as a dopamine reuptake inhibitor. The compound has been found to exhibit a high affinity for the dopamine transporter, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
1-(3-methoxyphenyl)-4-(2-methyl-2-buten-1-yl)piperazine 12909 acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. This increase in dopamine levels has been found to improve cognitive function and reduce symptoms of neurological disorders such as Parkinson's disease and ADHD.
Biochemical and Physiological Effects:
This compound 12909 has been found to increase extracellular dopamine levels in the brain, leading to an improvement in cognitive function and a reduction in symptoms of neurological disorders. However, the compound has also been found to have potential toxic effects on the brain, leading to neurodegeneration and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methoxyphenyl)-4-(2-methyl-2-buten-1-yl)piperazine 12909 has been extensively used in laboratory experiments to study the role of dopamine in various neurological disorders. The compound has been found to be highly effective in increasing extracellular dopamine levels and improving cognitive function. However, the potential toxic effects of the compound on the brain limit its use in long-term studies.
Orientations Futures
1. Further studies are needed to investigate the potential therapeutic applications of 1-(3-methoxyphenyl)-4-(2-methyl-2-buten-1-yl)piperazine 12909 in the treatment of neurological disorders such as Parkinson's disease, ADHD, and drug addiction.
2. Studies are needed to investigate the potential toxic effects of this compound 12909 on the brain and to develop strategies to mitigate these effects.
3. Further research is needed to investigate the mechanism of action of this compound 12909 and to identify potential targets for drug development.
4. Studies are needed to investigate the potential interactions of this compound 12909 with other drugs and to identify potential drug interactions.
5. Further studies are needed to investigate the potential long-term effects of this compound 12909 on the brain and to develop strategies to minimize these effects.
6. Studies are needed to investigate the potential role of this compound 12909 in the regulation of other neurotransmitters in addition to dopamine.
Méthodes De Synthèse
The synthesis of 1-(3-methoxyphenyl)-4-(2-methyl-2-buten-1-yl)piperazine 12909 involves the reaction of 1-(3-methoxyphenyl)piperazine with 2-methyl-2-butenal in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain the pure compound.
Applications De Recherche Scientifique
1-(3-methoxyphenyl)-4-(2-methyl-2-buten-1-yl)piperazine 12909 has been extensively studied for its potential applications in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. The compound has been found to exhibit a high affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-4-[(E)-2-methylbut-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-14(2)13-17-8-10-18(11-9-17)15-6-5-7-16(12-15)19-3/h4-7,12H,8-11,13H2,1-3H3/b14-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNYXPSJTLRBHU-LNKIKWGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCN(CC1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCN(CC1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-fluorophenoxy)methyl]-3-{[3-(1H-pyrazol-1-yl)azetidin-1-yl]carbonyl}-1H-pyrazole](/img/structure/B5465370.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5465379.png)
![4-benzyl-3-ethyl-1-[5-(hydroxymethyl)-2-furoyl]-1,4-diazepan-5-one](/img/structure/B5465383.png)
![6-[(diethylamino)methyl]-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5465388.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-oxo-2-pyridin-3-ylacetamide](/img/structure/B5465400.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5465413.png)
![N-(3-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5465419.png)
![5-pyrazolo[1,5-a]pyridin-7-ylpyrazin-2-amine](/img/structure/B5465422.png)
![1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5465427.png)

![(2R)-2-amino-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-phenylacetamide](/img/structure/B5465439.png)
![2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5465449.png)
![(3S*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-3-methoxypiperidin-4-amine](/img/structure/B5465453.png)
![1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5465464.png)